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Compound of Interest

Compound Name: 4-Bromoisoxazol-3-amine

Cat. No.: B1380247

An In-Depth Technical Guide to 4-Bromoisoxazol-3-amine: Properties, Synthesis, and
Applications

Introduction: The Isoxazole Scaffold in Modern
Chemistry

The isoxazole ring system is a cornerstone of heterocyclic chemistry, prized for its unique
electronic properties and its prevalence in a wide array of biologically active compounds.[1][2]
As a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, the
isoxazole moiety serves as a versatile pharmacophore and a synthetically tractable building
block in medicinal chemistry.[1][2] Its derivatives are found in numerous pharmaceuticals,
including the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole.[2] The
weak N-O bond is a key structural feature, predisposing the ring to cleavage reactions that can
be exploited in synthetic design or can be relevant to its mechanism of action in biological
systems.[1]

This guide focuses on a specific, functionalized derivative: 4-Bromoisoxazol-3-amine (CAS
No: 1519318-68-3). This molecule is of particular interest to researchers in drug discovery due
to its trifunctional nature: a nucleophilic amino group, a synthetically versatile bromine atom
suitable for cross-coupling reactions, and the isoxazole core itself. This combination of features
makes it an attractive starting point for the synthesis of compound libraries aimed at identifying
novel therapeutic agents.
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Section 1: Core Chemical Properties and Structure

A thorough understanding of a molecule's fundamental properties is the bedrock of its
application in research and development. This section outlines the key identifiers,
physicochemical characteristics, and structural features of 4-Bromoisoxazol-3-amine.

Chemical Identity and Computed Properties

The essential identification and computed physicochemical data for 4-Bromoisoxazol-3-amine
are summarized below. These parameters are critical for experimental design, including solvent
selection, reaction condition optimization, and preliminary assessment of drug-like properties.

Property Value Source

IUPAC Name 4-bromo-1,2-oxazol-3-amine PubChem|[3]

3-Amino-4-bromoisoxazole, 4-
Synonyms o PubChem[3]
bromo-3-aminoisoxazole

CAS Number 1519318-68-3 ChemicalBook[4]
Molecular Formula CsHsBrN20 PubChem|[3]
Molecular Weight 162.97 g/mol PubChem][3]
XLogP3 0.7 PubChem|[3]
Hydrogen Bond Donors 1 PubChem|[3]
Hydrogen Bond Acceptors 3 PubChem][3]
Rotatable Bond Count 0 PubChem|[3]

Structural Elucidation

The structure of 4-Bromoisoxazol-3-amine consists of a 5-membered isoxazole ring
substituted with an amino group at position 3 and a bromine atom at position 4.

2D Structure:

(Representation of 4-Bromoisoxazol-3-amine)
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The isoxazole ring is aromatic, which imparts planarity and stability to the core structure.
Molecular modeling studies on related 4-bromoisoxazoles suggest that substituents can
influence the overall planarity, but the core ring remains largely flat.[5] The amino group at C3
and the bromine at C4 are key handles for synthetic modification, a topic explored further in
Section 3.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is essential for structure verification and purity assessment. While a
comprehensive experimental dataset for this specific molecule is not widely published, we can
predict its characteristic spectral features based on its functional groups and data from
analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of
a molecule.

e 1H NMR: The molecule has two distinct proton environments: the single proton on the
isoxazole ring (at C5) and the two protons of the primary amine.

o The C5-H proton is expected to appear as a singlet in the aromatic region of the spectrum.

o The -NH:z protons will also typically appear as a singlet, though the chemical shift can be
highly variable depending on the solvent, concentration, and temperature due to hydrogen
bonding.[6] Addition of D20 should cause the amine proton signal to disappear, a common
technique for identifying -NH and -OH peaks.[6]

e 13C NMR: The isoxazole ring contains three carbon atoms.

o C3: This carbon, bonded to the amino group, will be significantly influenced by the nitrogen
atom.

o C4: Bonded to the bromine atom, its chemical shift will be characteristic of a carbon
bearing a halogen. Studies on related 3,5-diaryl-4-bromoisoxazoles show that the C4
chemical shift is a sensitive probe of the electronic environment.[5]
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o Cb5: This carbon, bonded to the sole ring proton, will appear in the typical aromatic carbon

region.

Predicted Spectroscopic Data

C5-H: Singlet, downfield. NHz: Broad singlet,

1H NMR _ _ _
variable shift (exchangeable with D20).[6]

Three distinct signals expected for C3, C4, and
13C NMR _ _
C5 of the isoxazole ring.[5]

N-H stretching: Two bands in the 3500-3300
cm~1 region (asymmetric and symmetric for
primary amine).[6] N-H bending: Absorption
Infrared (IR) around 1650-1580 cm~1. C=N stretching:
Characteristic band for the isoxazole ring. C-Br
stretching: In the fingerprint region, typically

below 800 cm~1.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4-
Bromoisoxazol-3-amine, the key absorptions will be from the primary amine and the isoxazole
ring. Primary amines are characterized by two N-H stretching bands (one symmetric, one
asymmetric) in the 3500-3300 cm~1 region.[6]

Section 3: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 4-Bromoisoxazol-3-amine are what
make it a valuable building block for medicinal chemists.

Synthetic Pathway

While multiple routes to substituted isoxazoles exist, a common and effective strategy for
synthesizing 3-aminoisoxazoles involves a two-step sequence starting from a more saturated
precursor, the isoxazoline.[7] This approach offers good control over regioselectivity and

functional group tolerance.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.researchgate.net/publication/279531327_13C_NMR_Spectroscopy_of_Heterocycles_35_Diaryl-4-bromoisoxazoles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.benchchem.com/product/b1380247?utm_src=pdf-body
https://www.benchchem.com/product/b1380247?utm_src=pdf-body
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.benchchem.com/product/b1380247?utm_src=pdf-body
https://www.researchgate.net/publication/24001032_Synthesis_of_3-Aminoisoxazoles_via_the_Addition-Elimination_of_Amines_on_3-Bromoisoxazolines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of 4-Bromoisoxazol-3-amine

EBA—Dibromoisoxazolinei

(Precursor)
Nucleophilic Substitution
(+ Amine Source, e.g., NHs3 or equivalent)

3-Amino-4-bromoisoxazoline
(Intermediate)

Oxidation
(Aromatization)

4-Bromoisoxazol-3-amine
(Final Product)

Click to download full resolution via product page

Caption: General synthetic workflow for 3-aminoisoxazoles.

Experimental Protocol: Synthesis of 3-Aminoisoxazoles
The following is a generalized protocol based on methodologies for the synthesis of 3-
aminoisoxazoles from 3-bromoisoxazoline precursors.[7]

Step 1: Amination of 3-Bromoisoxazoline

» Rationale: This step involves the nucleophilic displacement of the bromine atom at the 3-
position of an isoxazoline ring. Using an amine nucleophile introduces the desired amino
functionality.
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e Procedure:

(¢]

Dissolve the 3-bromoisoxazoline precursor in a suitable organic solvent (e.g.,
Dichloromethane or THF).[7]

Add a base (e.g., sodium bicarbonate or triethylamine) to neutralize the HBr formed during
the reaction.[7]

Introduce the amine source (e.g., a solution of ammonia in an organic solvent, or a
protected amine equivalent).

Stir the reaction mixture at room temperature until analysis (e.g., by TLC or LC-MS)
indicates the consumption of the starting material.

Work up the reaction by washing with water and brine, drying the organic layer, and
concentrating under reduced pressure to yield the crude 3-aminoisoxazoline intermediate.

Step 2: Oxidation to 3-Aminoisoxazole

o Rationale: The isoxazoline intermediate is not aromatic. An oxidation step is required to

introduce a double bond into the ring, forming the stable, aromatic isoxazole system. This

aromatization is often a key step for achieving the desired biological activity.[7]

e Procedure:

[¢]

Dissolve the crude 3-aminoisoxazoline from the previous step in an appropriate solvent.

Treat the solution with a suitable oxidizing agent. The choice of oxidant is crucial and must
be compatible with the functional groups present.

Monitor the reaction for completion.
Upon completion, quench the reaction and perform an extractive workup.

Purify the final product, 4-Bromoisoxazol-3-amine, using column chromatography or
recrystallization.

Chemical Reactivity
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The utility of 4-Bromoisoxazol-3-amine stems from the distinct reactivity of its functional
groups.

Reactivity Sites

Isoxazole Ring

Reductive Cleavage (N-O bond)

Amino Group (-NHz2) Bromine (-Br)
Acylation / \ Suzuki Coupling
Alkylation [ 4-Bromoisoxazol-3-amine Sonogashira Coupling

Diazotization Buchwald-Hartwig Amination

Click to download full resolution via product page
Caption: Key reactivity sites on 4-Bromoisoxazol-3-amine.

o The Amino Group: As a primary amine, this group is nucleophilic and can readily undergo
standard amine reactions such as acylation (to form amides), alkylation, and reductive
amination.[8]

e The Bromo Group: The bromine atom at C4 is a powerful synthetic handle, enabling a wide
range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of
aryl, heteroaryl, alkyl, or alkyne groups, providing a straightforward path to molecular
diversification, which is a cornerstone of modern drug discovery.

e The Isoxazole Ring: The N-O bond of the isoxazole ring is relatively weak and can be
cleaved under reductive conditions. This reactivity can be used strategically in synthesis to
unmask other functional groups.

Section 4: Applications in Medicinal Chemistry

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b1380247?utm_src=pdf-body
https://www.benchchem.com/product/b1380247?utm_src=pdf-body-img
https://www.benchchem.com/product/b1380247?utm_src=pdf-body
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/amine1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1380247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Isoxazole-containing compounds have demonstrated a vast range of biological activities,
including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] The
value of 4-Bromoisoxazol-3-amine lies in its potential as a scaffold to build novel molecules
targeting these disease areas.

» Scaffold for Library Synthesis: The dual functionality of the amino and bromo groups allows
for orthogonal chemical modifications. A research program could, for example, first perform a
Suzuki coupling at the C4 position to install a series of aromatic groups, and then acylate the
C3-amino group with a diverse set of carboxylic acids, rapidly generating a large library of
related compounds for biological screening.

» Bioisostere: The isoxazole ring is often used as a bioisostere for other functional groups,
such as carboxylates or amides, to improve pharmacokinetic properties like metabolic
stability or cell permeability.

The development of novel drugs targeting essential bacterial enzymes like DNA gyrase is a
critical area of research, and heterocyclic compounds are frequently explored for this purpose.
[9] The structural motifs present in 4-Bromoisoxazol-3-amine make it a relevant starting point
for designing inhibitors of such targets.

Section 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. While specific,
comprehensive toxicity data for 4-Bromoisoxazol-3-amine is not readily available, information
can be inferred from safety data sheets (SDS) of structurally similar compounds, such as other
bromo-amino heterocycles.[10]
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GHS Hazard Information (Predicted)

Pictograms Warning

Harmful if swallowed (H302), Causes skin

irritation (H315), Causes serious eye irritation
Hazard Statements _ T

(H319), May cause respiratory irritation (H335).

[10]

P261: Avoid breathing
dust/fume/gas/mist/vapors/spray. P280: Wear
protective gloves/protective clothing/eye
] protection/face protection. P305+P351+P338: IF

Precautionary Statements ) ] ]
IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing.[10]

[11]

Handling and Storage Recommendations:

o Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid
contact with skin, eyes, and clothing. Avoid generating dust.[10]

o Storage: Store in a tightly closed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[11]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
chemical-resistant gloves, and a lab coat.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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